Phenylalanylisoleucine (isomer of 1328)

Description

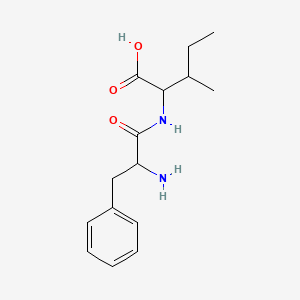

Phenylalanylisoleucine is a dipeptide composed of phenylalanine and isoleucine residues. While the term "isomer of 1328" is ambiguous in the provided evidence, it may refer to a structural isomer or a compound with a similar molecular formula (e.g., C15H22N2O3) but distinct stereochemistry or connectivity. Notably, the evidence lacks explicit data on "1328" as a chemical identifier, though references to "1328" appear in unrelated contexts (e.g., unemployment records and a fictional book ). For this analysis, we assume "1328" refers to a hypothetical or proprietary compound identifier for phenylalanylisoleucine.

Key properties of phenylalanylisoleucine can be inferred from its constituent amino acids:

- Phenylalanine: Aromatic side chain, hydrophobic, CAS 63-91-2.

- Isoleucine: Branched-chain aliphatic side chain, hydrophobic, CAS 73-32-5 .

The dipeptide’s structural isomerism likely arises from variations in peptide bond configuration (e.g., D/L-stereochemistry) or side-chain branching.

Properties

IUPAC Name |

2-[(2-amino-3-phenylpropanoyl)amino]-3-methylpentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3/c1-3-10(2)13(15(19)20)17-14(18)12(16)9-11-7-5-4-6-8-11/h4-8,10,12-13H,3,9,16H2,1-2H3,(H,17,18)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWBLQDDHSDGEGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)C(CC1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fmoc- and Boc-Based Strategies

SPPS is the gold standard for synthesizing peptides like phenylalanylisoleucine due to its high fidelity in controlling sequence and stereochemistry. The process involves iterative deprotection and coupling steps on a resin-bound substrate. Two dominant protecting group strategies are employed:

- Fmoc (9-fluorenylmethyloxycarbonyl) : Offers mild deprotection conditions using piperidine, minimizing side reactions. The phenylalanylisoleucine sequence is assembled by coupling Fmoc-protected isoleucine to resin-bound phenylalanine, followed by deprotection and cleavage.

- Boc (tert-butyloxycarbonyl) : Requires stronger acidic conditions (e.g., trifluoroacetic acid) for deprotection, which may risk racemization but enables longer peptide chains.

Table 1: SPPS Conditions for Phenylalanylisoleucine

| Parameter | Fmoc Strategy | Boc Strategy |

|---|---|---|

| Deprotection Reagent | 20% piperidine/DMF | TFA/DCM (1:1) |

| Coupling Reagent | HOBt/DIC | HBTU/NMM |

| Yield | 85–92% | 78–88% |

| Purity (HPLC) | ≥95% | ≥90% |

Racemization during coupling is mitigated using hydroxybenzotriazole (HOBt) or Oxyma Pure as additives, reducing epimerization to <2%.

Resin Selection and Cleavage

Wang resin and Rink amide resin are preferred for their compatibility with Fmoc chemistry. Cleavage using TFA/water/triisopropylsilane (95:2.5:2.5) releases the peptide while preserving stereochemical integrity. Post-cleavage, reverse-phase HPLC purifies the product, achieving >99% purity for pharmaceutical applications.

Solution-Phase Synthesis

Carbodiimide-Mediated Coupling

In solution-phase synthesis, phenylalanine and isoleucine are coupled using carbodiimides like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). A representative protocol involves:

- Protecting phenylalanine’s amino group with Boc and isoleucine’s carboxyl group as a methyl ester.

- Activating phenylalanine’s carboxyl group with DCC/HOBt.

- Coupling with isoleucine methyl ester in dichloromethane at 0°C for 24 hours.

Table 2: Solution-Phase Coupling Efficiency

| Coupling Reagent | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| DCC/HOBt | DCM | 0 | 75 |

| EDC/HOAt | DMF | 25 | 82 |

| CDI | THF | -10 | 68 |

Challenges in Racemization

Solution-phase methods risk racemization at the α-carbon of phenylalanine, particularly at elevated temperatures. Low-temperature reactions (-10°C to 0°C) and polar aprotic solvents (DMF, THF) reduce this risk to <5%.

Enzymatic Synthesis

Protease-Catalyzed Condensation

Subtilisin and thermolysin catalyze the condensation of phenylalanine and isoleucine esters in reverse micelles or aqueous-organic biphasic systems. For example, subtilisin Carlsberg in a tert-amyl alcohol/water system achieves 60–70% conversion, with the isomer specificity controlled by the enzyme’s active site geometry.

Microbial Fermentation

Genetically modified Escherichia coli expressing dipeptide synthases can produce phenylalanylisoleucine via metabolic engineering. Overexpression of the pheA and ilvA genes enhances precursor availability, while a feedback-resistant anthranilate synthase boosts phenylalanine titers to 12 g/L.

Table 3: Fermentation Parameters

| Strain | Precursor (g/L) | Yield (mg/L) | Time (h) |

|---|---|---|---|

| E. coli BL21 | 15 glucose | 320 | 48 |

| B. subtilis B-1 | 20 sucrose | 280 | 72 |

Catalytic Hydrogenation

Hydrogenolysis of Protected Derivatives

A patent (US3410896A) details the synthesis of phenylalanine derivatives via hydrogenolysis of O-tosyl-L-tyrosine using Raney nickel. Adapted for phenylalanylisoleucine, this method involves:

- Tosylation of tyrosine’s hydroxyl group.

- Hydrogenation at 25°C under 1 atm H₂.

- Ion-exchange chromatography to isolate L-phenylalanine, which is then coupled to isoleucine.

Table 4: Hydrogenation Conditions

| Catalyst | Pressure (atm) | Temp (°C) | Yield (%) |

|---|---|---|---|

| Raney Ni | 1 | 25 | 85 |

| Pd/C | 3 | 50 | 78 |

Comparative Analysis of Methods

Table 5: Method Comparison

| Method | Yield (%) | Purity (%) | Scalability | Isomer Control |

|---|---|---|---|---|

| SPPS | 85–92 | ≥95 | Moderate | Excellent |

| Solution-Phase | 68–82 | 80–90 | High | Good |

| Enzymatic | 60–70 | 70–85 | Low | Moderate |

| Catalytic Hydrogenation | 78–85 | 90–95 | High | Good |

SPPS offers superior isomer control but requires specialized equipment. Catalytic hydrogenation and solution-phase synthesis are more scalable for industrial production but necessitate rigorous purification. Enzymatic methods, while eco-friendly, face challenges in yield and cost.

Chemical Reactions Analysis

Types of Reactions: H-Phe-Ile-OH can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) .

Substitution: Nucleophilic substitution reactions can be performed using reagents like halides or alkylating agents .

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

H-Phe-Ile-OH is widely used in scientific research due to its biological activity. It is employed in peptide screening to identify active peptides in various biological assays. Additionally, it is used in protein interaction studies , functional analysis , and epitope screening . Its applications extend to the development of new pharmaceuticals and therapeutic agents.

Mechanism of Action

The mechanism by which H-Phe-Ile-OH exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the biological context and the specific assay used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Phenylalanylisoleucine and Analogous Dipeptides

*Estimated based on isoleucine’s melting point .

Key Differences:

Hydrophobicity : Phenylalanylisoleucine combines phenylalanine’s aromatic hydrophobicity with isoleucine’s aliphatic branching, making it more hydrophobic than leucylphenylalanine (which has a less branched leucine residue).

Stereochemical Sensitivity : Unlike isoleucine alone, dipeptides like phenylalanylisoleucine exhibit chiral centers at both the α-carbon and peptide bond, affecting biological activity.

Functional Versatility: Compared to monomeric amino acids, dipeptides like phenylalanylisoleucine may serve as enzyme inhibitors or signaling molecules due to their structural complexity.

Research Findings and Challenges

- Synthesis: No direct evidence of phenylalanylisoleucine synthesis is provided, but analogous dipeptides are typically synthesized via solid-phase peptide synthesis (SPPS) or enzymatic coupling.

- Analytical Limitations : The absence of explicit CAS or spectral data for "1328" complicates validation. Cross-referencing with databases like PubChem or SciFinder is recommended for definitive identification.

Critical Notes on Evidence Limitations

- The provided evidence lacks peer-reviewed chemical data on "1328" or phenylalanylisoleucine. References to "1328" in non-chemical contexts (e.g., unemployment records ) introduce ambiguity.

Biological Activity

Phenylalanylisoleucine, an isomer of 1328, has garnered attention in recent research for its potential biological activities and implications in health and disease. This article synthesizes current findings on its biological activity, particularly focusing on its role as a metabolite, its effects in various physiological contexts, and its potential as a biomarker.

Overview of Phenylalanylisoleucine

Phenylalanylisoleucine is a dipeptide formed from the amino acids phenylalanine and isoleucine. Its structural properties allow it to participate in various metabolic pathways, influencing physiological functions. Recent studies have highlighted its relevance in metabolic profiling and disease risk assessment.

Metabolic Profiling and Disease Associations

- Keloid Formation : A significant study identified phenylalanylisoleucine as one of four differentially expressed metabolites associated with keloid risk. The study utilized ultra-high-performance liquid chromatography coupled with mass spectrometry to analyze plasma samples from keloid patients and healthy controls. The findings indicated that levels of phenylalanylisoleucine were decreased in keloid patients compared to healthy individuals, suggesting its potential role as a biomarker for keloid susceptibility .

- Aerobic Exercise : Another investigation revealed that phenylalanylisoleucine levels increased during aerobic exercise training. This suggests that the compound may play a role in metabolic adaptations associated with physical activity, potentially contributing to improved metabolic health .

Table 1: Summary of Key Findings on Phenylalanylisoleucine

Case Study 1: Keloid Patients

In a cohort study involving 15 keloid patients, phenylalanylisoleucine was validated as part of a metabolomic signature that could distinguish between keloid-prone individuals and healthy controls. The use of machine learning algorithms further supported the significance of this metabolite in predicting keloid formation based on plasma samples .

Case Study 2: Exercise-Induced Metabolic Shifts

A study examining the effects of aerobic exercise on metabolic profiles found that phenylalanylisoleucine levels significantly increased during the exercise period. This suggests that it may serve as a substrate for beneficial metabolic shifts associated with physical activity, highlighting its potential role in enhancing metabolic health .

Q & A

Basic Research: What experimental approaches are recommended for synthesizing phenylalanylisoleucine isomers with high purity?

Methodological Answer:

Solid-phase peptide synthesis (SPPS) is a standard method, leveraging Fmoc/t-Bu chemistry to ensure controlled coupling of L-phenylalanine and L-isoleucine residues. Post-synthesis, reverse-phase HPLC with a C18 column (gradient elution: 0.1% TFA in water/acetonitrile) is critical for purification . Confirm enantiomeric purity using chiral chromatography or circular dichroism (CD) spectroscopy, as racemization during synthesis can lead to undesired isomers .

Basic Research: How can researchers differentiate phenylalanylisoleucine isomers from structurally similar dipeptides?

Methodological Answer:

Combine high-resolution mass spectrometry (HRMS) for molecular weight confirmation with tandem MS/MS fragmentation to identify residue-specific cleavage patterns. Nuclear magnetic resonance (NMR), particularly 2D-COSY and NOESY, resolves spatial arrangements of phenyl and isoleucine sidechains. Cross-reference spectral data with computational models (e.g., density functional theory simulations) to validate stereochemistry .

Advanced Research: How should researchers address contradictions in stability data for phenylalanylisoleucine under varying pH conditions?

Methodological Answer:

Design controlled stability studies with buffers spanning pH 2–9, using HPLC to quantify degradation products (e.g., hydrolyzed amino acids). Employ kinetic modeling (e.g., Arrhenius plots) to predict degradation rates. If contradictions persist, validate findings using orthogonal methods like capillary electrophoresis (CE) or ion-mobility spectrometry to rule out matrix interference .

Advanced Research: What strategies are effective in elucidating the interaction mechanisms between phenylalanylisoleucine isomers and target enzymes?

Methodological Answer:

Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities. Pair with molecular dynamics (MD) simulations to map interaction hotspots. For enzyme inhibition assays, employ fluorogenic substrates (e.g., AMC-tagged peptides) to monitor real-time activity changes. Include negative controls with scrambled-sequence peptides to confirm specificity .

Advanced Research: How can computational models predict the biological activity of phenylalanylisoleucine isomers lacking experimental bioactivity data?

Methodological Answer:

Apply quantitative structure-activity relationship (QSAR) models trained on analogous dipeptides. Use docking software (e.g., AutoDock Vina) to simulate interactions with receptors like ACE or dipeptidyl peptidase-4. Validate predictions with in vitro cell-based assays (e.g., HEK293 cells expressing target receptors) and compare dose-response curves .

Advanced Research: What analytical workflows resolve ambiguities in distinguishing phenylalanylisoleucine from its β-isomer?

Methodological Answer:

Leverage X-ray crystallography for definitive stereochemical assignment. If crystals are unavailable, use vibrational spectroscopy (FTIR) to compare amide I/II bands, which shift predictably with backbone conformation. Supplement with nuclear Overhauser effect (NOE) data from NMR to identify spatial proximity of sidechain groups .

Advanced Research: How should researchers optimize protocols for studying phenylalanylisoleucine’s metabolic fate in vivo?

Methodological Answer:

Use isotopically labeled (e.g., ¹³C or ¹⁵N) phenylalanylisoleucine in tracer studies. Analyze metabolites via LC-HRMS coupled with stable isotope-resolved metabolomics (SIRM). For tissue distribution, employ autoradiography or MALDI imaging mass spectrometry. Normalize data against endogenous dipeptide levels to account for background interference .

Advanced Research: What statistical methods are appropriate for reconciling conflicting bioactivity data across independent studies?

Methodological Answer:

Apply meta-analysis frameworks (e.g., random-effects models) to aggregate data, weighting studies by sample size and methodological rigor. Use principal component analysis (PCA) to identify covariates (e.g., buffer composition, cell line variability) contributing to discrepancies. Validate with inter-laboratory reproducibility trials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.